1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-cyclopentylethanone
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Description
1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-cyclopentylethanone is a useful research compound. Its molecular formula is C17H31NOS and its molecular weight is 297.5. The purity is usually 95%.
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Scientific Research Applications
One-Pot Synthesis Methods
One significant application of similar compounds involves one-pot synthesis methods, where compounds with tert-butylthio groups participate in reactions to create N-heterocyclic compounds. These methods are valuable for efficiently producing complex molecules that have potential applications in drug discovery and material sciences. For example, a study demonstrated the one-pot reaction of 2-tert-butylthio-3-phenylcyclopropenethione derivatives with lithium pyrrolidinide, leading to the formation of various N-heterocyclic compounds with potential pharmacological activities (Matsumura et al., 2000).
Synthesis of Kinase Inhibitors
Another research focus is the synthesis of kinase inhibitors, where compounds containing tert-butylpiperidinyl groups are key intermediates. These molecules are crucial in developing treatments for diseases like rheumatoid arthritis and psoriasis. A study highlighted a novel synthesis approach for a p38 MAP kinase inhibitor, demonstrating the relevance of tert-butylpiperidinyl compounds in medicinal chemistry (Chung et al., 2006).
Glycosylation Agents
Research has also explored the use of tert-butylpiperidinyl compounds as glycosylation agents. These compounds facilitate the formation of glycosidic linkages, crucial in synthesizing complex carbohydrates and glycoconjugates. A study by Crich and Smith (2001) presented a method using 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride for converting thioglycosides to glycosyl triflates, highlighting the importance of these compounds in carbohydrate chemistry (Crich and Smith, 2001).
Lewis Pair Chemistry
Tert-butylpiperidinyl compounds also find applications in Lewis pair chemistry, acting as active Lewis pairs for C-H bond activation. This application is critical in catalysis and materials science, where selective bond activation is necessary for functionalizing molecules and materials. A study on aluminum and gallium hydrazides showcased the ability of these compounds to activate C-H bonds, illustrating their potential in catalytic processes (Uhl et al., 2016).
Antimycobacterial Activity
Furthermore, research has been conducted on the antimycobacterial activity of piperidine-fused compounds, indicating their significance in developing new therapies for tuberculosis. For instance, a study reported the synthesis of spiro-piperidin-4-ones and their evaluation against Mycobacterium tuberculosis, demonstrating the potential of these compounds in antimicrobial research (Kumar et al., 2008).
Properties
IUPAC Name |
1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-2-cyclopentylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NOS/c1-17(2,3)20-13-15-10-6-7-11-18(15)16(19)12-14-8-4-5-9-14/h14-15H,4-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZLFAVNCUNXBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)CC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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